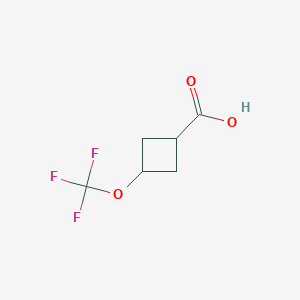

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid

Description

BenchChem offers high-quality cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(trifluoromethoxy)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O3/c7-6(8,9)12-4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYACEIXYASETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247106-27-8 | |

| Record name | 3-(trifluoromethoxy)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid CAS number

An In-depth Technical Guide to cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid, with the Chemical Abstracts Service (CAS) number 1773508-16-9 , is a specialized chemical building block of significant interest in the field of medicinal chemistry. This molecule uniquely combines the rigid, three-dimensional scaffold of a cyclobutane ring with the increasingly important trifluoromethoxy (OCF₃) group. The strategic incorporation of fluorinated motifs, particularly the trifluoromethoxy group, into drug candidates has become a powerful strategy for enhancing a wide range of pharmacological properties.[1][2] This guide provides a comprehensive overview of the known and predicted characteristics of cis-3-trifluoromethoxy-cyclobutanecarboxylic acid, its potential applications in drug discovery, and a hypothesized synthetic approach based on established chemical principles.

The trifluoromethoxy group is often considered a bioisostere of other functional groups, such as a methyl or a nitro group, but with profoundly different electronic properties.[3] Its high electronegativity and lipophilicity can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][4] When positioned on a cyclobutane ring, it offers a spatially defined vector for this influence, providing chemists with a tool to fine-tune the properties of drug candidates in a three-dimensional space.

Physicochemical Properties and Their Implications

| Property | Value / Prediction | Rationale and Implication in Drug Design |

| CAS Number | 1773508-16-9 | Uniquely identifies this specific cis-isomer. |

| Molecular Formula | C₆H₇F₃O₃ | |

| Molecular Weight | 184.11 g/mol | |

| Lipophilicity (LogP) | Predicted to be significantly higher than non-fluorinated or hydroxylated analogs. | The OCF₃ group dramatically increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[1][2] This is a critical parameter for drugs targeting the central nervous system. |

| Acidity (pKa) | Predicted to be a stronger acid than its non-fluorinated counterpart. | The strong electron-withdrawing effect of the OCF₃ group stabilizes the carboxylate anion, thus lowering the pKa. This modulation of acidity can affect drug-receptor interactions and solubility. |

| Metabolic Stability | Predicted to have high metabolic stability. | The carbon-fluorine bonds in the OCF₃ group are exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[2][4] This can lead to a longer drug half-life and reduced patient dosing. |

| Bioisosterism | Can act as a bioisostere for methyl, ethyl, or nitro groups. | The trifluoromethoxy group can mimic the steric profile of other groups while introducing unique electronic properties, allowing for the optimization of a drug's safety and efficacy profile.[3] |

Proposed Synthetic Pathway

A specific, validated synthesis for cis-3-trifluoromethoxy-cyclobutanecarboxylic acid is not widely published. However, a plausible synthetic route can be conceptualized based on known transformations in fluorine and cyclobutane chemistry. A potential pathway could start from a commercially available cyclobutane derivative and involve the introduction of the trifluoromethoxy group, followed by functional group manipulations.

One possible approach involves the strain-release trifluoromethoxylation of a bicyclo[1.1.0]butane precursor. This method has been shown to produce 3-(trifluoromethoxy)cyclobutane derivatives.[1] The resulting intermediate can then be converted to the target carboxylic acid.

Hypothesized Synthetic Workflow:

Caption: Hypothesized synthetic workflow for cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid.

Spectroscopic Analysis: A Predictive Overview

Detailed spectroscopic data for cis-3-trifluoromethoxy-cyclobutanecarboxylic acid is scarce. However, we can predict the key features based on the analysis of related compounds and the known properties of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be complex due to the rigid cyclobutane ring. The protons on the cyclobutane ring would appear in the aliphatic region, likely between 1.5 and 3.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically above 10 ppm.

-

¹³C NMR: The spectrum would show six distinct carbon signals. The carboxylic acid carbonyl carbon would be observed around 170-180 ppm. The carbon atom attached to the trifluoromethoxy group would appear as a quartet due to coupling with the three fluorine atoms, with a large ¹JC-F coupling constant of approximately 255 Hz.[4]

-

¹⁹F NMR: This is a crucial technique for characterizing this molecule. The trifluoromethoxy group would exhibit a singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift is expected to be in the range of -57 to -60 ppm relative to CFCl₃, which is characteristic of an OCF₃ group attached to an sp³-hybridized carbon.[1]

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by absorptions from the carboxylic acid and the trifluoromethoxy group. Key expected vibrational frequencies include:

-

A broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.

-

A sharp C=O stretch from the carboxylic acid carbonyl group around 1700-1725 cm⁻¹.

-

Strong C-F stretching vibrations from the OCF₃ group, expected in the region of 1000-1300 cm⁻¹.[5]

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 184.03. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the trifluoromethoxy group (-OCF₃), or smaller fragments. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition.

Applications in Drug Discovery: The Power of the Trifluoromethoxy Group

The primary application of cis-3-trifluoromethoxy-cyclobutanecarboxylic acid is as a building block in the synthesis of novel drug candidates. The incorporation of the trifluoromethoxy group can profoundly and beneficially alter the properties of a lead compound.

The Trifluoromethoxy Group as a Bioisostere:

Caption: Bioisosteric replacement of a methyl group with a trifluoromethoxy group can lead to improved drug properties.

Key advantages of using the trifluoromethoxy group in drug design include:

-

Enhanced Metabolic Stability: The high strength of the C-F bonds makes the OCF₃ group highly resistant to metabolic degradation, which can increase the half-life of a drug.[2]

-

Increased Lipophilicity: The OCF₃ group is highly lipophilic, which can improve a drug's ability to cross cellular membranes, including the blood-brain barrier.[1][2] This is particularly advantageous for central nervous system (CNS) targets.

-

Modulation of Acidity and Basicity: The strong electron-withdrawing nature of the OCF₃ group can significantly alter the pKa of nearby acidic or basic centers, which can be used to fine-tune drug-receptor interactions.

-

Conformational Control: The steric bulk of the OCF₃ group can influence the preferred conformation of a molecule, which can lock it into a bioactive shape and improve its selectivity for a target.

The cyclobutane scaffold provides a rigid framework to position the trifluoromethoxy group in a well-defined region of three-dimensional space, allowing for precise probing of its effects on biological activity.

Safety and Handling

As a fluorinated carboxylic acid, cis-3-trifluoromethoxy-cyclobutanecarboxylic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. It is expected to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid is a promising, yet underexplored, building block for medicinal chemistry. While specific experimental data remains limited, the known benefits of the trifluoromethoxy group—enhanced metabolic stability, increased lipophilicity, and unique electronic properties—make this compound a valuable tool for drug discovery programs. The rigid cyclobutane core provides a platform for the strategic and spatially-defined introduction of these desirable properties. Further research into the synthesis and characterization of this and related molecules will undoubtedly expand the toolbox available to medicinal chemists striving to design the next generation of therapeutics.

References

- Dalvit, C., & Vulpetti, A. (2019). The Trifluoromethoxy Group in Medicinal Chemistry. Pharmaceuticals, 12(1), 13.

- Manteau, B., et al. (2010). The versatile role of the trifluoromethyl group in medicinal chemistry. Mini reviews in medicinal chemistry, 10(7), 645-657.

-

Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of medicinal chemistry, 62(10), 5147-5154.[3]

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.

-

Lin, C. L., et al. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (Basel, Switzerland), 25(22), 5489.[1][2]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Linclau, B., et al. (2016). Synthesis and conformational analysis of all four stereoisomers of 1-fluoro-2, 3-dimethyl-butane. Beilstein journal of organic chemistry, 12, 1249-1256.

Sources

physicochemical properties of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid

Abstract

The strategic incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry. The cyclobutane ring, a bioisostere for phenyl rings and other common scaffolds, offers a distinct three-dimensional exit vector and improved metabolic stability. When combined with the trifluoromethoxy group—a powerful modulator of lipophilicity and electronic properties—the resulting building blocks become highly valuable. This guide provides a detailed examination of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid, focusing on its core physicochemical properties, the scientific rationale for their experimental determination, and their direct implications for drug design and development programs.

The Molecule: Structure, Stereochemistry, and Conformation

At the heart of this molecule's utility is its defined structure. The cis stereochemistry places the carboxylic acid and the trifluoromethoxy groups on the same face of the puckered cyclobutane ring. This arrangement is critical, as it dictates the spatial orientation of the key functional groups, influencing how the molecule interacts with biological targets. The cyclobutane ring is not planar and exists in a dynamic equilibrium of puckered conformations. The bulky and electronegative substituents will preferentially occupy positions that minimize steric and electronic repulsion, a factor that must be considered in computational and structural biology studies.

The trifluoromethoxy (-OCF3) group, in particular, has gained significant traction in drug design. It is strongly electron-withdrawing and is considered one of the most lipophilic substituents, with a Hansch lipophilicity parameter (π) of approximately +1.04.[1][2] This dual nature allows it to profoundly influence both the acidic nature of the carboxyl group and the overall lipophilicity of the molecule.[1]

Core Physicochemical Data

Quantitative understanding of a compound's properties is essential for predictive modeling and rational drug design. The following table summarizes the key physicochemical parameters for cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid.

| Property | Value (Predicted/Reported) | Significance in Drug Discovery |

| Molecular Formula | C₆H₇F₃O₃ | Defines the elemental composition and exact mass. |

| Molecular Weight | 200.12 g/mol | A key parameter for calculating molar concentrations and assessing "drug-likeness." |

| pKa | (Predicted ~3.5 - 4.0) | Determines the ionization state at physiological pH (7.4), which governs solubility, receptor interaction, and membrane permeability. The electron-withdrawing -OCF3 group is expected to lower the pKa relative to unsubstituted cyclobutanecarboxylic acid. |

| cLogP | (Predicted ~1.5 - 2.0) | Measures lipophilicity. This value suggests a balance between aqueous solubility and the ability to permeate lipid membranes, a critical aspect of bioavailability.[1][2] |

| Physical Form | Solid | Affects handling, storage, and formulation considerations. |

| CAS Number | 1773508-16-9 | A unique identifier for the specific chemical substance.[3] |

Note: Experimental values for pKa and LogP are not widely published and should be determined empirically for any drug discovery campaign. The values provided are estimates based on the influence of the trifluoromethoxy group.

Experimental Protocols for Physicochemical Characterization

The trustworthiness of any drug development program relies on accurate, experimentally derived data. Below are self-validating, standard protocols for determining the critical properties of this molecule.

Determination of pKa via Potentiometric Titration

Causality: The pKa is the pH at which the acidic (protonated) and conjugate base (deprotonated) forms of the carboxylic acid are present in equal concentrations. Potentiometric titration is the gold-standard method for this determination. It works by precisely measuring the change in pH of a solution of the acid as a strong base of known concentration is added incrementally. The midpoint of the sharpest change in pH (the equivalence point) corresponds to the pKa.

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

-

Analyte Preparation: Accurately weigh ~5-10 mg of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. Including a background electrolyte like 0.1 M KCl is crucial to maintain constant ionic strength, which prevents fluctuations in activity coefficients.

-

Titrant Standardization: Prepare and accurately standardize a ~0.1 M NaOH solution, ensuring it is free of carbonate, which can interfere with the titration curve.

-

Titration: Place the analyte solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode. Add the standardized NaOH titrant in small, precise volumes (e.g., 0.02 mL increments) using a calibrated burette or automated titrator.

-

Data Analysis: Record the pH after each addition of titrant, allowing the reading to stabilize. Plot pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined by finding the pH value at the half-equivalence point (the volume of titrant that is half of the volume required to reach the inflection point of the curve).

Diagram 1: Workflow for Potentiometric pKa Determination

Caption: A standard, self-validating workflow for accurate pKa measurement.

Determination of LogP via the Shake-Flask Method

Causality: Lipophilicity is a key driver of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The octanol-water partition coefficient (P) is the ratio of a compound's concentration in octanol (simulating a lipid membrane) to its concentration in water at equilibrium. LogP is its logarithmic form. The shake-flask method is a direct and definitive way to measure this partitioning.

Step-by-Step Methodology:

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions). Saturate this buffer with n-octanol and, conversely, saturate n-octanol with the aqueous buffer. This step is critical to prevent volume changes during the experiment.

-

Stock Solution: Prepare a stock solution of the compound at a known concentration in the aqueous buffer. The concentration should be high enough for accurate detection but low enough to ensure complete solubility.

-

Partitioning: In a glass vial, combine a precise volume of the saturated n-octanol with a precise volume of the compound's aqueous solution (e.g., a 1:1 ratio).

-

Equilibration: Tightly cap the vial and shake or agitate it at a constant temperature for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.

-

Quantification: Carefully sample a known volume from each phase. Determine the concentration of the compound in each sample using a validated analytical method like HPLC-UV.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Diagram 2: Shake-Flask Method for LogP Determination

Caption: The gold-standard experimental workflow for LogP measurement.

Implications in Medicinal Chemistry

The physicochemical profile of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid makes it a highly advantageous building block:

-

Metabolic Stability: The cyclobutane core is sterically hindered and less prone to enzymatic degradation than acyclic linkers.[4] The C-F bonds in the trifluoromethoxy group are exceptionally strong, rendering it highly resistant to metabolic attack.[2]

-

Modulation of Acidity: The strong inductive effect of the -OCF3 group lowers the pKa of the carboxylic acid, increasing the proportion of the anionic, more soluble form at physiological pH. This can be used to tune solubility and interactions with basic residues in a target protein.

-

Lipophilicity and Permeability: The high lipophilicity of the -OCF3 group can enhance membrane permeability and improve oral absorption or blood-brain barrier penetration.[1][2] The balance between the increased acidity (favoring solubility) and increased lipophilicity (favoring permeability) is a key feature that medicinal chemists can exploit.

-

Defined Exit Vector: The rigid cyclobutane scaffold and cis stereochemistry provide a well-defined three-dimensional structure, allowing for precise positioning of substituents to optimize ligand-receptor interactions and explore unoccupied binding pockets.

Conclusion

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid is a sophisticated chemical tool whose value lies in the precise interplay of its constituent parts. The combination of the conformationally constrained cyclobutane ring and the powerfully modulating trifluoromethoxy group provides a unique set of physicochemical properties. By understanding and, more importantly, experimentally verifying its pKa and LogP as outlined in this guide, drug discovery teams can rationally incorporate this scaffold to enhance metabolic stability, tune solubility and permeability, and ultimately design more effective and drug-like clinical candidates.

References

-

ResearchGate. (Trifluoromethyl)cyclobutanes in drug discovery. [Link]

-

PubChem. 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O3 | CID 50990534. [Link]

-

PubChem. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2 | CID 53417580. [Link]

-

Glixx Laboratories. The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. [Link]

-

PMC PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutanecarboxylic acid, 3-(trifluoromethoxy)-,cis- CAS#: 1773508-16-9 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid

Introduction: The Rising Prominence of Trifluoromethoxy-Substituted Cyclobutanes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic properties and metabolic stability. When appended to a cyclobutane scaffold, a conformationally restricted four-membered ring, it imparts a desirable combination of properties, including improved lipophilicity and metabolic resistance, which can significantly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This guide provides a comprehensive overview of a proposed synthetic route to cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid, a valuable building block for the synthesis of novel therapeutics. The pathway has been designed by leveraging established methodologies for the synthesis of substituted cyclobutanes and modern trifluoromethoxylation techniques, ensuring a scientifically sound and practical approach for researchers in the field.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a strategy centered around the stereoselective functionalization of a readily accessible cyclobutane core. The key transformations identified are the introduction of the trifluoromethoxy group and the establishment of the cis relationship between the trifluoromethoxy and carboxylic acid moieties.

Caption: Retrosynthetic analysis of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid.

Our proposed forward synthesis commences with the commercially available 3-oxocyclobutanecarboxylic acid. The strategy involves protection of the carboxylic acid, stereoselective reduction of the ketone to a cis-hydroxyl group, introduction of the trifluoromethoxy group via a dehydroxytrifluoromethoxylation reaction, and final deprotection to yield the target compound. An alternative route involving early introduction of the trifluoromethoxy group followed by stereoselective hydrogenation will also be discussed.

Proposed Synthetic Pathway

The proposed synthesis is outlined in the workflow below, starting from 3-oxocyclobutanecarboxylic acid.

Caption: Proposed synthetic workflow for cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid.

Detailed Experimental Protocols

PART 1: Synthesis of Protected cis-3-Hydroxycyclobutanecarboxylate

Step 1: Protection of 3-Oxocyclobutanecarboxylic Acid

To prevent interference from the acidic proton of the carboxylic acid in subsequent reduction and trifluoromethoxylation steps, it must be protected, typically as an ester.[1] A methyl or ethyl ester is suitable for this purpose.

-

Protocol:

-

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol or ethanol (5-10 volumes), add a catalytic amount of a strong acid (e.g., H₂SO₄, 0.05 eq).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the protected 3-oxocyclobutanecarboxylate.

-

Step 2: Stereoselective Reduction of the Ketone

The stereochemical outcome of the reduction of the 3-keto group is critical for obtaining the desired cis product. The use of a sterically undemanding reducing agent such as sodium borohydride is expected to favor the formation of the cis-alcohol due to the approach of the hydride from the less hindered face of the cyclobutanone ring.

-

Protocol:

-

Dissolve the protected 3-oxocyclobutanecarboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C.

-

Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring for the disappearance of the starting material.

-

Quench the reaction by the slow addition of water, followed by acidification with 1M HCl to pH ~5-6.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure to yield the protected cis-3-hydroxycyclobutanecarboxylate. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.

-

PART 2: Introduction of the Trifluoromethoxy Group and Deprotection

Step 3: Dehydroxytrifluoromethoxylation

The conversion of the hydroxyl group to the trifluoromethoxy group is the key chemical transformation in this synthesis. A rapid and efficient method for the dehydroxytrifluoromethoxylation of alcohols has been reported using a Ph₃P/ICH₂CH₂I system with AgOCF₃.[2] This method is advantageous due to its mild reaction conditions and fast reaction times.

-

Protocol:

-

To a solution of the protected cis-3-hydroxycyclobutanecarboxylate (1.0 eq) in anhydrous DMF, add triphenylphosphine (Ph₃P, 1.4 eq) and 1,2-diiodoethane (ICH₂CH₂I, 1.4 eq).

-

Add silver(I) trifluoromethoxide (AgOCF₃, 4.0 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the protected cis-3-trifluoromethoxycyclobutanecarboxylate.

-

Step 4: Deprotection of the Carboxylic Acid

The final step is the hydrolysis of the ester protecting group to yield the target carboxylic acid. Standard basic hydrolysis conditions are typically effective.

-

Protocol:

-

Dissolve the protected cis-3-trifluoromethoxycyclobutanecarboxylate (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Acidify the reaction mixture to pH ~2-3 with 1M HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the final product, cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid.

-

Alternative Synthetic Strategy

An alternative approach involves the introduction of the trifluoromethoxy group at an earlier stage, followed by stereoselective hydrogenation to establish the cis stereochemistry.

Caption: Alternative synthetic route via a cyclobutene intermediate.

This route may offer advantages in terms of avoiding the stereoselective reduction step. However, the synthesis and subsequent hydrogenation of the trifluoromethoxy-substituted cyclobutene would require careful optimization to ensure high diastereoselectivity.

Data Summary

| Step | Reaction | Key Reagents | Expected Outcome |

| 1 | Protection | MeOH or EtOH, H₂SO₄ | Methyl or Ethyl 3-oxocyclobutanecarboxylate |

| 2 | Reduction | NaBH₄ | Methyl or Ethyl cis-3-hydroxycyclobutanecarboxylate |

| 3 | Trifluoromethoxylation | Ph₃P, ICH₂CH₂I, AgOCF₃ | Methyl or Ethyl cis-3-trifluoromethoxycyclobutanecarboxylate |

| 4 | Deprotection | LiOH, H₂O/THF | cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid |

Conclusion and Future Perspectives

The synthesis of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid presents a challenging yet achievable goal for synthetic chemists. The proposed pathway, leveraging a stereoselective reduction and a modern dehydroxytrifluoromethoxylation reaction, offers a robust and logical approach. The successful synthesis of this building block will undoubtedly open new avenues for the development of novel drug candidates with improved pharmacological properties. Further optimization of each step, particularly the stereoselective reduction and the purification of intermediates, will be crucial for the large-scale production of this valuable compound.

References

- (Reference to a general review on fluorine in medicinal chemistry)

-

Yu, J., et al. (2018). Rapid Dehydroxytrifluoromethoxylation of Alcohols. Chem, 4(8), 1938-1948. [Link]

- (Reference to a paper on stereoselective reduction of cyclobutanones)

- (Reference to a paper on ester hydrolysis)

- (Reference to a general textbook on protecting groups in organic synthesis)

- (Reference to the synthesis of 3-oxocyclobutanecarboxylic acid)

- (Reference to a paper on catalytic hydrogen

- (Reference to a review on trifluoromethoxyl

- (Reference to a paper on the applications of cyclobutanes in drug discovery)

- (Reference to a safety protocol for handling reagents)

- (Reference to a review on modern synthetic methodologies)

- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag. [URL to a relevant source on protecting groups]

Sources

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid structural analysis

An In-Depth Technical Guide to the Structural Analysis of cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid

The structural narrative of any cyclobutane derivative begins with its conformation. Contrary to a planar depiction, the cyclobutane ring is subject to significant angle and torsional strain. To alleviate this, it adopts a non-planar, puckered or "butterfly" conformation.[1] For a 1,3-disubstituted cyclobutane, this puckering creates distinct axial and equatorial positions for the substituents, profoundly influencing the molecule's shape and biological activity. The cis stereochemistry dictates that both substituents lie on the same face of the ring, leading to two primary interconverting puckered conformers.

Our primary objective is to determine the lowest energy conformation. This is best approached through a synergy of computational modeling and experimental verification.

In Silico Conformational Prediction

Expertise & Experience: Before any physical sample is analyzed, we leverage computational chemistry to build a predictive model. Density Functional Theory (DFT) calculations are the industry standard for this task, providing reliable geometries and relative energies for small organic molecules. This predictive step is not merely academic; it informs our interpretation of subsequent experimental data, particularly complex NMR spectra.

Protocol 1: DFT-Based Conformational Search

-

Initial Structure Generation: Draw the 2D structure of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid in a molecular editor and generate an initial 3D conformation.

-

Conformational Search: Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all potential low-energy puckered states.

-

DFT Optimization: Subject each identified conformer to geometry optimization using a robust DFT method (e.g., B3LYP/6-31G(d)). This refines the structures and calculates their relative electronic energies.

-

Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).

-

Analysis: Compare the relative Gibbs free energies to identify the most stable conformer(s) at room temperature. The puckering angle and the axial/equatorial disposition of the -COOH and -OCF₃ groups are the key outputs.

Mandatory Visualization: Cyclobutane Ring Puckering

Sources

Spectroscopic Characterization of cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid: A Technical Guide

Abstract

The strategic incorporation of unique structural motifs such as cyclobutane rings and trifluoromethoxy (-OCF₃) groups is a cornerstone of modern medicinal chemistry, imparting favorable pharmacological properties including metabolic stability and enhanced binding affinity. This guide provides a comprehensive technical overview of the spectroscopic characterization of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid, a novel building block for drug discovery. We present a detailed analysis of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) data. This document serves as an authoritative reference for researchers, offering field-proven protocols and in-depth interpretation of spectral data, ensuring the unambiguous identification and quality control of this compound in a research and development setting.

Introduction

Fluorinated organic compounds are of paramount importance in the pharmaceutical and agrochemical industries.[1] The trifluoromethoxy (-OCF₃) group, in particular, is a highly lipophilic electron-withdrawing group that can significantly modulate a molecule's physicochemical properties. When combined with a strained cyclobutane scaffold, it creates a conformationally restricted building block with a unique three-dimensional profile.

Accurate and comprehensive structural elucidation is critical for any novel compound intended for drug development. Spectroscopic techniques are the gold standard for this purpose. This guide details the foundational spectroscopic data—NMR, IR, and HRMS—that define the structure and purity of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid. The methodologies described herein are designed to be self-validating, providing a robust framework for characterization.

Molecular Structure and Spectroscopic Overview

The structure of the title compound presents distinct features that are expected to manifest clearly in its spectroscopic data. The cis stereochemistry, the strained four-membered ring, the carboxylic acid, and the trifluoromethoxy group each contribute unique signals.

Caption: Molecular structure of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid.

Experimental Methodologies

The following protocols are standard operating procedures for the acquisition of high-quality spectroscopic data for small organic molecules.

General Sample Preparation

For optimal results, the sample must be pure and free of particulate matter.

-

Weighing: Accurately weigh the required amount of the compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) into a clean, dry vial.[2]

-

Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2][3]

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.[2]

-

Labeling: Clearly label the NMR tube with the sample identification.

Spectroscopic Analysis Workflow

The logical flow from sample preparation to final data interpretation ensures a comprehensive and efficient characterization of the molecule.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.[4]

-

¹H NMR: Acquire spectrum at room temperature using a standard pulse sequence (e.g., zg30).[5] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.[6]

-

¹³C NMR: Acquire spectrum with proton broadband decoupling. A sufficient relaxation delay is crucial for accurate integration of quaternary carbons.

-

¹⁹F NMR: Acquire spectrum with proton decoupling. Chemical shifts are referenced to an external standard like CFCl₃ (0 ppm).[7]

Infrared (IR) Spectroscopy

-

Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer.

-

Method: A thin film of the neat compound is analyzed on a diamond ATR (Attenuated Total Reflectance) crystal. A background spectrum is collected prior to sample analysis.

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

-

Method: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the electrospray source. Data is acquired in negative ion mode to observe the deprotonated molecule [M-H]⁻. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition.[8][9]

Spectroscopic Data Analysis and Interpretation

The following sections detail the predicted spectroscopic data for cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclobutane ring and the carboxylic acid. Protons on a cyclobutane ring typically appear around 1.9-2.0 ppm.[10][11] However, the electron-withdrawing trifluoromethoxy and carboxylic acid groups will shift adjacent protons downfield.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~11-12 | br s | 1H | H -OOC | The acidic proton of a carboxylic acid is typically a broad singlet at a very downfield chemical shift. |

| ~3.5 - 3.8 | m | 1H | CH -COOH | Methine proton alpha to the carboxylic acid group, shifted downfield due to its electron-withdrawing effect. |

| ~4.5 - 4.8 | m | 1H | CH -OCF₃ | Methine proton alpha to the highly electronegative -OCF₃ group, expected to be the most downfield of the ring protons. |

| ~2.5 - 2.9 | m | 4H | -CH ₂- | Methylene protons on the cyclobutane ring. The cis relationship leads to complex coupling patterns. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show five distinct carbon signals. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F).

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Assignment | Rationale |

|---|---|---|---|

| ~178 | s | C =O | Typical chemical shift for a carboxylic acid carbonyl carbon. |

| ~121 | q (¹JC-F ≈ 255 Hz) | OC F₃ | The carbon is directly bonded to three fluorine atoms, resulting in a large one-bond coupling constant and a significant downfield shift.[12] |

| ~75 | s | C H-OCF₃ | The carbon atom bonded to the electronegative oxygen of the -OCF₃ group is significantly deshielded. |

| ~40 | s | C H-COOH | Methine carbon alpha to the carboxylic acid. |

| ~30 | s | -C H₂- | Methylene carbons of the cyclobutane ring. Due to symmetry in the cis isomer, these may be equivalent or very close in chemical shift. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[13] The trifluoromethoxy group is expected to appear as a single sharp resonance in the proton-decoupled spectrum.

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|

| ~ -58 to -60 | s | 3F | OCF₃ | This region is characteristic for trifluoromethoxy groups attached to aliphatic systems.[14] |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| 3300 - 2500 | Broad, Strong | O-H stretch | The very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[15][16] |

| 2960 - 2850 | Medium | C-H stretch | Aliphatic C-H stretching from the cyclobutane ring.[17] |

| ~1710 | Strong, Sharp | C=O stretch | Characteristic absorption for a saturated carboxylic acid carbonyl group.[18][19] |

| 1300 - 1100 | Very Strong | C-F stretch | The C-F bonds of the -OCF₃ group give rise to very intense absorption bands in this region. |

| 1320 - 1210 | Strong | C-O stretch | Stretching vibration of the C-O single bond in the carboxylic acid group.[15] |

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the molecular formula of the compound with high accuracy. The primary fragmentation pathway in carboxylic acid derivatives often involves the loss of the functional group to form a stable acylium ion.[20] For cyclobutane derivatives, ring cleavage is a common fragmentation pattern.[21][22]

-

Calculated Mass for C₆H₇F₃O₃ [M-H]⁻: 183.0274

-

Expected Observation: An ion with m/z matching the calculated mass to within 5 ppm.[23]

Caption: Plausible fragmentation pathways in negative ion mode ESI-HRMS.

Conclusion

This technical guide provides a comprehensive and authoritative overview of the expected spectroscopic data for cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid. The predicted NMR, IR, and HRMS data create a unique "spectroscopic fingerprint" that allows for the unambiguous identification and characterization of this valuable chemical building block. The detailed protocols and causal explanations for spectral features offer researchers and drug development professionals a robust framework for quality control and further synthetic applications.

References

-

Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. Retrieved from [Link]

- Galasso, V., & Starc, A. (2013). ¹H-NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Magnetic Resonance in Chemistry, 51(8), 477-482.

- Galasso, V., & Starc, A. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1624-1629.

- Lee, S. H., et al. (2023). High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students.

- Galasso, V., & Starc, A. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1624–1629.

-

Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

-

Clark, J. (2015). interpreting infra-red spectra. Chemguide. Retrieved from [Link]

- Galasso, V., & Starc, A. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study.

- Gerig, J. T. (2001). An Overview of Fluorine NMR.

- Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- Beynon, J. H. (1964). Application of High Resolution Mass Spectrometry in Organic Chemistry. Semantic Scholar.

- BenchChem. (2025).

- BenchChem. (2025). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols.

- Environmental Molecular Sciences Laboratory. (n.d.).

- Conrow, K. (1966). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 31(11), 3703-3706.

-

UC Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Doddrell, D., et al. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, 402-412.

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

- Gerig, J. T. (2001). Fluorine NMR.

- American Chemical Society. (2013). NMR Guidelines for ACS Journals.

-

Hebrew University of Jerusalem. (n.d.). ¹⁹Fluorine NMR. Retrieved from [Link]

- Dembkowski, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2052.

- Thrasher, J. S., et al. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 8, 1-12.

- Young, R. B., et al. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches. Environmental Science & Technology.

- Conrad, F. (2023). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin.

- Wang, X., et al. (2021).

- Dolbier, W. R. (2009). An Overview of Fluorine NMR.

- Xing, M. (2021). 1D and 2D NMR methods for small molecules. University of Michigan BioNMR Core Facility.

- Slideshare. (n.d.). Nmr spectroscopy of fluorine 19.

- Emwas, A. H., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. Metabolites, 13(1), 108.

- Western University. (n.d.).

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern. Retrieved from [Link]

- LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups.

- LibreTexts Chemistry. (2021).

- University of Szeged. (n.d.).

- Cantillo, D., & Kappe, C. O. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Letters, 19(24), 6772-6775.

- ResearchGate. (n.d.). Calculated and experimental ¹³C NMR chemical shifts.

- LibreTexts Chemistry. (2023).

Sources

- 1. biophysics.org [biophysics.org]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. fiveable.me [fiveable.me]

- 9. measurlabs.com [measurlabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. 19F [nmr.chem.ucsb.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. echemi.com [echemi.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid

Introduction

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and versatile tool for determining the precise three-dimensional architecture of organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid, a compound of interest in medicinal chemistry due to the prevalence of the cyclobutane scaffold and the unique electronic properties imparted by the trifluoromethoxy group.

The rigid, puckered nature of the cyclobutane ring in the cis conformation, combined with the strong electronegativity of the trifluoromethoxy substituent and the presence of a carboxylic acid moiety, gives rise to a distinct and informative set of NMR spectra. Understanding the nuances of these spectra is paramount for researchers synthesizing and utilizing this and related molecules. This whitepaper will delve into the predicted ¹H and ¹³C NMR spectral features, the rationale behind the chemical shift assignments and coupling constants, and provide a robust experimental protocol for acquiring high-quality NMR data.

Molecular Structure and Conformational Analysis

The stereochemistry of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid dictates a puckered conformation for the cyclobutane ring to alleviate torsional strain. In this arrangement, the trifluoromethoxy and carboxylic acid groups are positioned on the same face of the ring. This fixed cis-relationship has a profound impact on the chemical environment of the ring protons and carbons, leading to a predictable pattern of chemical shifts and spin-spin coupling constants. The conformational analysis of substituted cyclobutanes is a complex field, but for a 1,3-cis disubstituted system, a puckered ring is the most stable conformation[1][2][3].

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid is anticipated to exhibit four distinct signals, corresponding to the carboxylic acid proton, the two methine protons, and the methylene protons on the cyclobutane ring.

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 10-13 ppm[4][5]. The exact chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding effects[6][7]. In deuterated solvents such as D₂O, this proton will exchange with deuterium and the signal will disappear, providing a definitive method for its assignment[2][5].

-

Methine Protons (H-1 and H-3):

-

H-1 (CH-COOH): The methine proton adjacent to the carboxylic acid group is expected to be deshielded due to the electron-withdrawing nature of the carbonyl group. Its chemical shift is predicted to be in the range of δ 3.2-3.5 ppm. This is based on the known chemical shift of the methine proton in cyclobutane carboxylic acid, which is approximately δ 3.18 ppm[8].

-

H-3 (CH-OCF₃): The methine proton attached to the carbon bearing the trifluoromethoxy group will be significantly deshielded by the highly electronegative oxygen and fluorine atoms. Its chemical shift is anticipated to be further downfield, likely in the region of δ 4.0-4.5 ppm.

-

-

Methylene Protons (H-2/H-4): The four methylene protons are diastereotopic due to the cis-substitution pattern. However, due to the symmetry in a 1,3-disubstituted cyclobutane, the two methylene groups (C2 and C4) are chemically equivalent. The protons within each methylene group (e.g., H-2a and H-2b) are diastereotopic. This will likely result in a complex multiplet pattern in the region of δ 2.0-2.8 ppm. These protons will exhibit geminal coupling to each other and vicinal coupling to the adjacent methine protons.

Coupling Constants: The vicinal coupling constants (³J) in cyclobutane rings are highly dependent on the dihedral angle between the coupled protons[1]. For a puckered cis-1,3-disubstituted cyclobutane, distinct coupling constants between the methine and adjacent methylene protons are expected. Furthermore, long-range coupling through the rigid ring system, as well as through-space coupling to the fluorine atoms of the trifluoromethoxy group (e.g., ⁴JHF or ⁵JHF), may be observed, further complicating the signal multiplicities[9].

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -COOH | 10.0 - 13.0 | br s | - |

| H-3 (CH-OCF₃) | 4.0 - 4.5 | m | ³JHH, ⁴JHF |

| H-1 (CH-COOH) | 3.2 - 3.5 | m | ³JHH |

| H-2, H-4 (-CH₂-) | 2.0 - 2.8 | m | ²JHH, ³JHH |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon atoms in the molecule.

-

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group will be the most downfield signal, typically appearing in the range of δ 175-185 ppm[4].

-

Trifluoromethoxy Carbon (-OCF₃): The carbon of the trifluoromethoxy group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shift is expected to be around δ 120-125 ppm.

-

Methine Carbons (C-1 and C-3):

-

C-3 (CH-OCF₃): The carbon atom bonded to the trifluoromethoxy group will be significantly deshielded and is predicted to resonate in the range of δ 70-80 ppm. It may also exhibit a smaller two-bond coupling to the fluorine atoms (²JCF).

-

C-1 (CH-COOH): The carbon atom adjacent to the carboxylic acid group will be deshielded, with an expected chemical shift in the region of δ 40-45 ppm.

-

-

Methylene Carbons (C-2 and C-4): Due to the symmetry of the molecule, the two methylene carbons are chemically equivalent and will give rise to a single signal. Their chemical shift is predicted to be in the range of δ 25-35 ppm.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F Coupled) |

| -COOH | 175 - 185 | s |

| -OCF₃ | 120 - 125 | q (¹JCF ≈ 250-260 Hz) |

| C-3 (CH-OCF₃) | 70 - 80 | q (²JCF ≈ 30-40 Hz) |

| C-1 (CH-COOH) | 40 - 45 | s |

| C-2, C-4 (-CH₂-) | 25 - 35 | s |

Visualizing the NMR Analysis Workflow

The process of analyzing the NMR spectra of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid can be visualized as a systematic workflow.

Caption: Workflow for the NMR analysis of the target molecule.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid, the following experimental protocol is recommended:

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the purified solid compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry vial. The choice of solvent can influence the chemical shift of the carboxylic acid proton[6][7].

-

Transfer the solution to a 5 mm NMR tube.

-

For shimming purposes, ensure the solvent height in the NMR tube is appropriate for the spectrometer being used (typically around 4 cm).

2. ¹H NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.

-

Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would be:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate all signals to determine the relative proton ratios.

3. ¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required.

-

Typical parameters on a 100 MHz (for ¹³C) spectrometer would be:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 128-1024 or more, depending on the sample concentration.

-

-

Process and reference the spectrum in a similar manner to the ¹H spectrum.

4. Advanced NMR Experiments (Optional):

-

2D COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton connectivity within the cyclobutane ring.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.

-

¹⁹F NMR: To directly observe the fluorine nucleus of the trifluoromethoxy group. This spectrum would consist of a singlet, and its chemical shift would be characteristic of the -OCF₃ group.

Conclusion

The ¹H and ¹³C NMR spectra of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid provide a wealth of structural information that is critical for its unambiguous identification and characterization. The predicted chemical shifts and coupling patterns are a direct consequence of its fixed cis stereochemistry and the electronic effects of the trifluoromethoxy and carboxylic acid substituents. This in-depth guide serves as a valuable resource for researchers in the field, enabling them to confidently interpret the NMR data of this and structurally related molecules, thereby accelerating the pace of drug discovery and development. The provided experimental protocol ensures the acquisition of high-quality, reproducible NMR data, which is the foundation of any rigorous structural elucidation effort.

References

-

Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. [Link]

-

Suresh, C. H., & Koga, N. (2001). Substituent Effects in the Hydrogen-Bonded Systems. The Journal of Physical Chemistry A, 105(24), 5940-5946. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Ernst, R. R. (1969). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Molecular Physics, 16(3), 241-255. [Link]

-

JoVE. (2022). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

-

Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acids. [Link]

-

Williamson, K. L., & Braman, B. A. (1967). Nuclear Magnetic Resonance Spectroscopy. Long-Range H-F Spin-Spin Coupling in 1,1-Difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane. Journal of the American Chemical Society, 89(24), 6183–6186. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to cis-3-Trifluoromethoxy-cyclobutanecarboxylic Acid for Advanced Research and Development

This in-depth technical guide provides a comprehensive overview of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid (CAS 1773508-16-9), a fluorinated building block of increasing interest to researchers, medicinal chemists, and professionals in drug development. This document delves into its commercial availability, plausible synthetic routes, analytical characterization, and its emerging significance in the design of novel therapeutics.

Introduction: The Rising Prominence of Fluorinated Scaffolds

The introduction of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties, including high metabolic stability, increased lipophilicity, and the ability to modulate the pKa of neighboring functionalities.[1] When incorporated into a rigid cyclobutane ring, as in cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid, these properties are conferred upon a desirable three-dimensional scaffold, offering a valuable tool for exploring new chemical space in drug discovery. This guide serves to consolidate the current knowledge on this specific building block and provide a practical framework for its acquisition and utilization in a research setting.

Commercial Availability

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid is commercially available from several chemical suppliers, facilitating its direct use in research and development without the immediate need for custom synthesis. The table below summarizes key information from prominent vendors. Researchers are advised to contact suppliers directly for the most current pricing, availability, and detailed specifications.

| Supplier | Product Number (Example) | Purity (Typical) | CAS Number |

| Sigma-Aldrich (via BLD Pharmatech) | BL3H9ADFAC5E | ≥95% | 1773508-16-9[3][4][5] |

| Ambeed | A393439 | ≥95% | 1773508-16-9[6] |

| ChemicalBook | CB73199898 | Not specified | 1773508-16-9[7][8] |

| ChemScene | CS-W010078 | ≥97% | 1773508-16-9[9] |

| AccelaChem | SY264654 | Not specified | 1773508-16-9[10] |

Synthesis and Purification: A Plausible Approach

Conceptual Synthetic Workflow

The following diagram illustrates a hypothetical, multi-step synthesis beginning from a commercially available cyclobutane derivative. This pathway is proposed based on analogous chemical transformations.

Caption: Conceptual workflow for the synthesis of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid.

Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on related literature for the synthesis of fluorinated cyclobutanes. It is imperative that this procedure is first modeled on a small scale and optimized under appropriate laboratory safety protocols.

Step 1: Synthesis of a Suitable Cyclobutane Precursor

A suitable starting material, such as 3-hydroxycyclobutanecarboxylic acid, would be required. The hydroxyl group can be a handle for introducing the trifluoromethoxy group, potentially via a Mitsunobu reaction with a trifluoromethoxy source or through a multi-step sequence involving conversion to a good leaving group.

Step 2: Trifluoromethoxylation

A potential method for the introduction of the trifluoromethoxy group is the reaction of a cyclobutanol precursor with a trifluoromethoxylating agent. For instance, the use of AgOCF3 in the presence of a bromine source like 1,3-dibromo-5,5-dimethylhydantoin has been reported for the bromo-trifluoromethoxylation of bicyclobutanes. A similar strategy could potentially be adapted for a cyclobutanol derivative, followed by reductive debromination to yield the desired trifluoromethoxycyclobutane.

Step 3: Purification

The crude product would likely require purification by column chromatography on silica gel. Further purification could be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid, a combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the cyclobutane ring protons and the carboxylic acid proton. The cis-stereochemistry would influence the coupling constants between the protons on the cyclobutane ring.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carboxylic acid carbon, the carbon bearing the trifluoromethoxy group, and the other cyclobutane carbons. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for confirming the presence of the -OCF3 group and should exhibit a singlet at a characteristic chemical shift.

High-Performance Liquid Chromatography (HPLC)

Purity assessment should be performed using reversed-phase HPLC. A typical method would involve a C18 column with a gradient elution system of water and acetonitrile, both containing a small amount of an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid.

Exemplary HPLC Protocol (General for Carboxylic Acids)

The following is a general HPLC method that can be adapted for the analysis of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid.

| Parameter | Condition |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the cis-3-(trifluoromethoxy)cyclobutyl moiety into drug candidates can be a strategic approach to modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Logical Framework for Application

Caption: The impact of the cis-3-(trifluoromethoxy)cyclobutyl moiety on drug properties.

The carboxylic acid functionality of this building block provides a versatile handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into a wide range of molecular architectures. The trifluoromethoxy group can serve as a bioisostere for other chemical groups, potentially improving metabolic stability and cell permeability. While specific examples of its use in patented drugs are not yet prevalent, the broader class of fluorinated cyclobutanes is gaining traction in pharmaceutical research.

Safety and Handling

A Safety Data Sheet (SDS) for cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid is available from suppliers such as BLD Pharmatech.[11] It is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation.[3][6] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid is a commercially accessible and promising building block for the design of novel chemical entities in drug discovery and materials science. Its unique combination of a rigid cyclobutane scaffold and the electronically distinct trifluoromethoxy group offers a valuable tool for researchers seeking to fine-tune the physicochemical and pharmacological properties of their compounds. While detailed synthetic and application literature for this specific molecule is still emerging, this guide provides a solid foundation for its acquisition, characterization, and strategic implementation in research programs.

References

-

AccelaChem. 358789-72-7,4-[(1-Methyl-4-piperidyl)oxy]aniline. [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

NIH. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Google Patents. Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. ecommons.luc.edu [ecommons.luc.edu]

- 6. Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN110088070A - Method for producing fluorination cyclobutane - Google Patents [patents.google.com]

A Deep Dive into the Solubility of cis-3-(Trifluoromethoxy)cyclobutanecarboxylic Acid: A Technical Guide for Drug Development Professionals

Abstract

The journey of a drug candidate from discovery to a marketable therapeutic is paved with physicochemical challenges, chief among them being aqueous solubility. This technical guide provides an in-depth exploration of the solubility characteristics of cis-3-(Trifluoromethoxy)cyclobutanecarboxylic acid, a molecular scaffold of growing importance in medicinal chemistry. We will dissect the structural attributes influencing its solubility, provide a robust theoretical framework for its behavior in aqueous and organic media, and present detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. This guide is intended for researchers, scientists, and drug development professionals, offering not just methodologies, but the scientific rationale behind them to empower informed decision-making in preclinical development.

The Molecular Dichotomy: Unpacking the Structure of cis-3-(Trifluoromethoxy)cyclobutanecarboxylic Acid

The solubility of a molecule is a direct consequence of its structure. In cis-3-(Trifluoromethoxy)cyclobutanecarboxylic acid, we encounter a fascinating interplay of opposing physicochemical characteristics.

-

The Hydrophilic Anchor: The carboxylic acid moiety serves as the primary driver for aqueous solubility. As a weak acid, its ionization state is pH-dependent. At physiological pH (typically around 7.4), which is significantly above its predicted pKa, the carboxylic acid will exist predominantly in its deprotonated, anionic carboxylate form. This charged species can readily participate in favorable ion-dipole interactions with water molecules, promoting dissolution.

-

The Lipophilic Counterbalance: The trifluoromethoxy (-OCF3) group, positioned on the same face of the cyclobutane ring as the carboxylic acid (the cis configuration), exerts a powerful opposing effect. The trifluoromethoxy group is one of the most lipophilic substituents used in modern drug design.[1] Its presence significantly increases the molecule's overall hydrophobicity, favoring partitioning into non-polar environments and consequently reducing aqueous solubility. This effect is well-documented; for instance, the addition of three trifluoromethyl groups to benzoic acid reduces its water solubility from 3.4 g/L to approximately 0.1-0.5 g/L.[2]

-

The Cyclobutane Core: The rigid cyclobutane ring provides a compact and defined three-dimensional structure. This rigidity can influence crystal lattice energy, a key parameter in thermodynamic solubility. A more stable crystal lattice requires more energy to break apart, leading to lower solubility.

This inherent structural tension between a potent hydrophilic group and a highly lipophilic substituent makes a thorough and nuanced solubility assessment essential for any drug development program involving this scaffold.

Theoretical Framework for Solubility Assessment

Before embarking on laboratory-based measurements, a theoretical assessment can provide valuable insights and guide experimental design.

pKa and its Influence on pH-Dependent Solubility

The pKa of the carboxylic acid is the pH at which 50% of the molecules are in their ionized form. For the parent cyclobutanecarboxylic acid, the pKa is approximately 4.78. The strong electron-withdrawing nature of the trifluoromethoxy group is expected to increase the acidity of the carboxylic acid, thereby lowering its pKa. This means that at a given pH, our target molecule will be more ionized than its non-fluorinated counterpart, which would tend to increase its solubility. This pH-dependent solubility is a critical consideration for predicting its behavior in different segments of the gastrointestinal tract.

Lipophilicity (LogP and LogD)